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Compound of Interest

Compound Name: 3-Fluoro-5-iodophenol

Cat. No.: B1532797 Get Quote

An In-Depth Technical Guide to 3-Fluoro-5-iodophenol: A Versatile Building Block for

Advanced Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms

into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine,

can profoundly influence a compound's physicochemical and pharmacological properties,

including metabolic stability, binding affinity, and membrane permeability.[1] 3-Fluoro-5-
iodophenol (CAS No. 939771-60-5) emerges as a particularly valuable building block for

researchers, scientists, and drug development professionals. This disubstituted phenol offers a

unique combination of functionalities: a fluorine atom to modulate electronic properties and

metabolic fate, a phenolic hydroxyl group for derivatization, and an iodine atom that serves as

a versatile synthetic handle for complex molecule construction.[2][3]

This guide provides a comprehensive technical overview of 3-Fluoro-5-iodophenol, moving

beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and

application. As a self-validating system of protocols and insights, this document is designed to

empower researchers to fully exploit the potential of this reagent in their discovery programs.

Physicochemical Properties and Strategic
Significance
The utility of 3-Fluoro-5-iodophenol in drug discovery is directly linked to its inherent chemical

properties. The interplay between the electron-withdrawing inductive effects of the halogen
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substituents and the electron-donating resonance effect of the hydroxyl group creates a unique

electronic environment on the aromatic ring.

Causality Behind Property Modulation:

pKa: The presence of two electronegative halogens (fluorine and iodine) is expected to

increase the acidity of the phenolic proton compared to phenol itself, lowering its pKa. This

modulation is critical as it influences the compound's ionization state at physiological pH,

affecting its solubility, permeability, and potential for hydrogen bonding interactions with

biological targets.

Lipophilicity (LogP): The introduction of halogens generally increases a molecule's

lipophilicity. The iodine atom, in particular, contributes significantly to this property. A well-

tuned LogP is essential for optimizing a drug candidate's ADME (Absorption, Distribution,

Metabolism, and Excretion) profile.

Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at

metabolically labile positions is a well-established strategy to block oxidative metabolism by

Cytochrome P450 enzymes, thereby increasing a drug's half-life.[1]

Table 1: Core Physicochemical Properties of 3-Fluoro-5-iodophenol

Property Value Source

CAS Number 939771-60-5 [2][4]

Molecular Formula C₆H₄FIO [2]

Molecular Weight 238.00 g/mol [2]

IUPAC Name 3-fluoro-5-iodophenol [2]

Canonical SMILES C1=C(C=C(C=C1F)I)O [2]

Physical Form Solid or liquid [5]

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C |[6] |

Analytical and Spectroscopic Characterization
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Verifying the identity and purity of 3-Fluoro-5-iodophenol is a prerequisite for its use in any

synthetic protocol. While specific spectra are best obtained experimentally, a senior scientist

can predict the expected spectral features with high confidence based on the molecular

structure.

Protocol 1: Standard Analytical Workflow

Thin-Layer Chromatography (TLC):

Objective: Rapidly assess reaction completion and sample purity.

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase: A non-polar/polar solvent system, such as 30% ethyl acetate in hexanes.

The optimal system should provide a retention factor (R_f) of ~0.3-0.4.

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC):

Objective: Quantify purity with high precision.

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid

or formic acid) is typically effective.

Detection: UV detection at a wavelength such as 271 nm.[7]

Expected Spectroscopic Signatures:

¹H NMR: The spectrum will be complex due to fluorine-hydrogen coupling. Expect three

distinct aromatic proton signals. The proton between the fluorine and iodine atoms will likely

appear as a triplet of doublets (or a more complex multiplet). The other two protons will

appear as multiplets, with coupling constants characteristic of their meta relationships and

additional splitting from the fluorine atom. The phenolic -OH proton will appear as a broad

singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: Six aromatic carbon signals are expected. The carbon attached to the fluorine will

show a large one-bond coupling constant (¹J_CF). The carbons at the ortho and meta

positions to the fluorine will show smaller two- and three-bond couplings (²J_CF and ³J_CF).

¹⁹F NMR: A single resonance is expected, which will be split by the two ortho protons and the

one para proton, likely resulting in a triplet of triplets.

Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹,

C-O stretching around 1200-1300 cm⁻¹, and C-F stretching in the 1000-1100 cm⁻¹ region.

Aromatic C-H and C=C stretching will also be present.[8]

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z ≈ 238. A

key feature will be the characteristic isotopic pattern of iodine. The fragmentation pattern will

likely involve the loss of I, CO, and other fragments.[9]

Synthesis and Purification
While several synthetic routes may be plausible, a common and reliable method proceeds from

a readily available aniline precursor via a diazonium salt intermediate. This multi-step process

requires careful control of reaction conditions to ensure high yield and purity.[10]

Protocol 2: Synthesis of 3-Fluoro-5-iodophenol from 3-Fluoro-5-methoxyaniline

This protocol is based on a known transformation and adapted with expert insights for practical

laboratory execution.[10]

Step 1: Diazotization of 3-Fluoro-5-methoxyaniline and Iodination

Rationale: The amine is converted to a diazonium salt, an excellent leaving group, which is

then displaced by iodide. This is a standard Sandmeyer-type reaction. Low temperature is

critical to prevent the unstable diazonium salt from decomposing.

Procedure: a. In a three-neck flask equipped with a stirrer and thermometer, dissolve 3-

Fluoro-5-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). b. Cool

the mixture to 0°C in an ice-water bath. c. Slowly add a solution of sodium nitrite (NaNO₂) in

water dropwise, ensuring the temperature remains below 5°C. d. Stir the resulting diazonium

salt solution at 0°C for 30-60 minutes. e. In a separate flask, dissolve potassium iodide (KI)
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in water. Slowly add the cold diazonium salt solution to the KI solution. f. Allow the reaction

mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen

evolution ceases, indicating the completion of the reaction. g. Extract the product, 1-fluoro-3-

iodo-5-methoxybenzene, with a suitable organic solvent like diethyl ether or ethyl acetate. h.

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by

brine, and dry over anhydrous sodium sulfate. i. Purify by column chromatography on silica

gel.

Step 2: Demethylation to 3-Fluoro-5-iodophenol

Rationale: The methyl ether is a protecting group for the phenol. Boron tribromide (BBr₃) is a

powerful Lewis acid that efficiently cleaves aryl methyl ethers. The reaction is performed at

low temperature to control its high reactivity.

Procedure: a. Dissolve the purified 1-fluoro-3-iodo-5-methoxybenzene in anhydrous

dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the

solution to -78°C using a dry ice/acetone bath. c. Slowly add a solution of boron tribromide

(BBr₃) in DCM dropwise. d. After the addition is complete, allow the reaction to slowly warm

to room temperature and stir for several hours (e.g., 12-16 h) until TLC analysis shows

complete consumption of the starting material. e. Carefully quench the reaction by slowly

adding it to ice-water. f. Separate the layers and extract the aqueous layer with DCM. g.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. h. Purify the crude product by column chromatography

on silica gel to yield 3-Fluoro-5-iodophenol.
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Synthesis Workflow

3-Fluoro-5-methoxyaniline

Diazonium Salt Intermediate

 1. NaNO₂, HCl 
 2. 0°C 

1-Fluoro-3-iodo-5-methoxybenzene

 KI, Δ 

3-Fluoro-5-iodophenol (Final Product)

 BBr₃, DCM 
 -78°C to RT 

Click to download full resolution via product page

Diagram 1: Key steps in the synthesis of 3-Fluoro-5-iodophenol.

Chemical Reactivity and Synthetic Utility
The true power of 3-Fluoro-5-iodophenol lies in its capacity for selective, orthogonal

derivatization at two distinct sites: the hydroxyl group and the carbon-iodine bond. This allows

for the systematic and independent introduction of different molecular fragments, a crucial

tactic in building libraries for structure-activity relationship (SAR) studies.

A. Reactions at the Phenolic Hydroxyl Group:

Williamson Ether Synthesis: Deprotonation with a base (e.g., K₂CO₃, NaH) followed by

reaction with an alkyl halide (R-X) provides access to a wide range of aryl ethers. This is
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fundamental for modifying polarity and introducing new side chains.

Esterification: Reaction with an acyl chloride or carboxylic acid (using a coupling agent like

DCC) yields esters, which can act as prodrugs or introduce new binding motifs.

B. Reactions at the Carbon-Iodine Bond: The C-I bond is a premier functional group for

transition metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N,

and C-O bonds, dramatically increasing molecular complexity.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence

of a palladium catalyst and a base yields biaryl or aryl-alkenyl structures.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne

provides access to aryl-alkynes, important scaffolds in many bioactive molecules.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (R₂NH) allows for

the direct formation of C-N bonds, introducing basic centers that are critical for aqueous

solubility and target binding.
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Reactions at -OH

Cross-Coupling at C-I Bond

3-Fluoro-5-iodophenol

Aryl Ether
 R-X, Base 

Aryl Ester
 RCOCl 

Biaryl (Suzuki) R-B(OH)₂, Pd(0) 

Aryl-Alkyne (Sonogashira)

 R-C≡CH, Pd/Cu 

Arylamine (Buchwald-Hartwig)

 R₂NH, Pd(0) 
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Diagram 2: Key synthetic transformations of 3-Fluoro-5-iodophenol.

Applications in Drug Discovery and Development
The dual-halogen substitution pattern of 3-Fluoro-5-iodophenol makes it an exceptionally

strategic precursor for creating advanced diagnostic and therapeutic agents.

A. Precursor for Dual-Modality Imaging Probes: The molecule is primed for the synthesis of

radiolabeled compounds for nuclear medicine imaging techniques like Positron Emission

Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[11]

SPECT Imaging: The iodine atom can be directly replaced with a radioactive iodine isotope,

such as ¹²³I or ¹²⁵I, via halogen exchange reactions. This allows for the creation of SPECT

agents to visualize biological targets in vivo.
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PET Imaging: While the existing fluorine is ¹⁹F (non-radioactive), its presence establishes a

chemical environment that can be replicated in a precursor designed for late-stage

radiofluorination with ¹⁸F, the most common PET isotope. A common strategy involves

replacing the iodine with a suitable precursor for fluorination, such as a nitro group, a

trimethylstannyl group, or a boronic ester.

Radiolabeling Strategies

SPECT Imaging PET Imaging

3-Fluoro-5-iodophenol Derivative

Radioiodinated Probe 
 ([¹²³I] or [¹²⁵I])

 Radioiodine 
 Exchange 

Precursor for Fluorination 
 (e.g., -NO₂, -SnMe₃)

 Synthetic 
 Modification 

Radiolabeled Probe 
 ([¹⁸F])

 [¹⁸F]Fluoride 

Click to download full resolution via product page

Diagram 3: Application in developing radiolabeled imaging agents.

B. Scaffold for Medicinal Chemistry Programs: Beyond imaging, the compound is an ideal

starting point for generating novel therapeutic candidates. The systematic modification of the -

OH and -I positions allows for a comprehensive exploration of the chemical space around a

pharmacophore, enabling the optimization of potency, selectivity, and pharmacokinetic

properties. The presence of halogens can also promote specific interactions with protein

targets through halogen bonding, a non-covalent interaction that is increasingly recognized and

exploited in drug design.[3]
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Safety, Handling, and Storage
Due to its chemical nature, 3-Fluoro-5-iodophenol must be handled with appropriate care. It is

classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and

poses a risk of serious eye damage.[2]

Protocol 3: Safe Handling and Storage

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses with side shields or goggles.[12]

Engineering Controls: Handle the compound exclusively within a certified chemical fume

hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are

readily accessible.

Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it is a liquid, use a

syringe or pipette. Prevent contact with skin, eyes, and clothing.

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g.,

vermiculite, sand).[12] Collect the waste in a sealed, labeled container for proper chemical

waste disposal.

Storage: As specified, store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-

ventilated area, away from incompatible materials such as strong oxidizing agents.[6][13]

Conclusion
3-Fluoro-5-iodophenol is far more than a simple chemical reagent; it is a sophisticated tool for

innovation in the life sciences. Its unique trifunctional architecture—a tunable phenol, a

metabolically robust fluorine, and a synthetically versatile iodine—provides an exceptional

platform for constructing complex molecular probes for medical imaging and for developing

novel therapeutic agents. By understanding the principles of its reactivity and adhering to

rigorous protocols for its use, researchers can unlock its full potential to accelerate the

discovery and development of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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